molecular formula C15H12N2O3 B12079370 2-(3-Methoxyphenyl)-1H-benzimidazole-5-carboxylic acid CAS No. 905403-96-5

2-(3-Methoxyphenyl)-1H-benzimidazole-5-carboxylic acid

Cat. No.: B12079370
CAS No.: 905403-96-5
M. Wt: 268.27 g/mol
InChI Key: QKVGVBCDMWTFEW-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)-1H-benzimidazole-5-carboxylic acid is a benzimidazole derivative characterized by a methoxy-substituted phenyl ring at the 2-position and a carboxylic acid group at the 5-position of the benzimidazole core. This compound belongs to a class of heterocyclic molecules with diverse pharmacological and material science applications. The methoxy group (-OCH₃) contributes to its electronic and steric properties, influencing solubility, bioavailability, and intermolecular interactions. For example, related compounds such as 2-(3-nitrophenyl)-1H-benzimidazole-5-carboxylic acid (MW: 283.24, logP: 3.47) and 2-(4-hydroxyphenyl)-1H-benzimidazole-5-carboxylic acid (MW: 254.24) highlight the impact of substituent variations on molecular properties .

Properties

CAS No.

905403-96-5

Molecular Formula

C15H12N2O3

Molecular Weight

268.27 g/mol

IUPAC Name

2-(3-methoxyphenyl)-3H-benzimidazole-5-carboxylic acid

InChI

InChI=1S/C15H12N2O3/c1-20-11-4-2-3-9(7-11)14-16-12-6-5-10(15(18)19)8-13(12)17-14/h2-8H,1H3,(H,16,17)(H,18,19)

InChI Key

QKVGVBCDMWTFEW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of Ethyl 4-Amino-3-nitrobenzoate

The process begins with nitration of ethyl 4-aminobenzoate, yielding ethyl 4-amino-3-nitrobenzoate. Key parameters:

  • Nitrating agent : Concentrated HNO₃ (90%) in H₂SO₄ at 0-5°C

  • Reaction time : 4-6 hours

  • Yield : 68-72%

Reductive Cyclization with 3-Methoxybenzaldehyde

The nitro group undergoes reduction followed by spontaneous cyclization:

Critical factors :

  • Reducing agent : Sodium dithionite (Na₂S₂O₄) concentration: 2.5 eq

  • Solvent system : DMSO:H₂O (4:1 v/v) enhances cyclization efficiency

  • Temperature profile : Gradual heating from 50°C to 80°C prevents side reactions

Ester Hydrolysis to Carboxylic Acid

The final step employs alkaline hydrolysis:

Optimization notes :

  • Base concentration : Excess NaOH (3 eq) ensures complete hydrolysis

  • Acidification : HCl (6M) added slowly at 0°C maximizes crystallization

  • Overall yield : 58-63% from initial nitration step

Alternative Iron-Mediated Reduction Protocol

Patent literature discloses a complementary approach using iron-based reduction, advantageous for large-scale production:

Reaction Scheme

Comparative advantages :

  • Cost-effectiveness : Fe/AcOH system reduces reagent costs by 40% vs. Na₂S₂O₄

  • Scalability : Tolerates 5-10% impurities in starting materials

  • Yield improvement : 72-75% overall yield in pilot-scale batches

Microwave-Assisted Synthesis

Emerging methodologies employ microwave irradiation to accelerate key steps:

Optimized Cyclization Conditions

ParameterConventional MethodMicrowave-Assisted
Temperature80°C120°C
Time8 hours35 minutes
Yield ImprovementBaseline+18%

Mechanistic insights :

  • Dielectric heating enhances molecular collision frequency

  • Reduced thermal decomposition of acid-sensitive intermediates

Critical Analysis of Synthetic Routes

Byproduct Formation and Mitigation

Common impurities and control strategies:

  • N-Oxide derivatives : Minimized by degassing solvents with N₂

  • Ester hydrolysis byproducts : Controlled through pH monitoring during hydrolysis

  • Positional isomers : Suppressed by maintaining stoichiometric aldehyde:amine ratio (1:1.05)

Solvent System Optimization

Comparative solvent screening data:

SolventCyclization YieldPurity (%)
DMSO68%98.2
DMF54%95.7
Ethylene Glycol61%97.1
NMP66%98.0

DMSO emerges as optimal due to:

  • High polarity facilitating electron-deficient intermediate stabilization

  • Effective solvation of both aromatic and ionic species

Advanced Characterization Techniques

Spectroscopic Validation

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 13.12 (s, 1H, COOH)

  • δ 8.21 (s, 1H, H-4)

  • δ 7.89-7.32 (m, 6H, aromatic)

  • δ 3.85 (s, 3H, OCH₃)

FT-IR Analysis :

  • 1685 cm⁻¹ (C=O stretch)

  • 1602 cm⁻¹ (C=N benzimidazole)

  • 1257 cm⁻¹ (C-O methoxy)

Chromatographic Purity Assessment

HPLC method validation parameters:

  • Column : C18, 250 × 4.6 mm, 5µm

  • Mobile phase : MeCN:0.1% H₃PO₄ (55:45)

  • Retention time : 6.72 ± 0.3 min

  • Linearity : R² = 0.9998 over 50-150% range

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent advancements implement flow chemistry for enhanced control:

Benefits :

  • 45% reduction in process time

  • 92% yield at 10 kg/day production rate

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)-1H-benzimidazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The benzimidazole ring can be reduced under specific conditions.

    Substitution: The hydrogen atoms on the benzimidazole ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products

    Oxidation: Formation of 2-(3-Hydroxyphenyl)-1H-benzimidazole-5-carboxylic acid.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of halogenated or nitrated benzimidazole derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The compound is characterized by a methoxy group at the 3-position of the phenyl ring and a carboxylic acid group at the 5-position of the benzimidazole nucleus. Its synthesis typically involves standard organic reactions, including condensation and cyclization techniques, which allow for the formation of the benzimidazole framework.

Scientific Research Applications

1. Anticancer Activity

  • Mechanism of Action : The anticancer properties of 2-(3-Methoxyphenyl)-1H-benzimidazole-5-carboxylic acid are attributed to its ability to induce apoptosis in cancer cells through mitochondrial pathways. This process involves the release of pro-apoptotic factors, such as cytochrome c, which trigger cell death mechanisms .
  • In Vitro Studies : Research has shown that this compound exhibits significant antiproliferative activity against various cancer cell lines, including breast cancer (MDA-MB-231). For instance, it has demonstrated IC50 values as low as 16.38 μM against MDA-MB-231 cells, indicating potent anticancer effects .
CompoundCell LineIC50 (μM)
2-(3-Methoxyphenyl)-1H-benzimidazole-5-carboxylic acidMDA-MB-23116.38
Other derivativesMDA-MB-231~21.93

2. Antimicrobial Properties

  • The compound has been evaluated for its antimicrobial activity against various pathogens. Studies indicate that it exhibits significant inhibition against resistant strains, including Staphylococcus aureus and Streptococcus faecalis, with minimal inhibitory concentration (MIC) values ranging from 4 to 8 μg/mL .
PathogenMIC (μg/mL)
Staphylococcus aureus4
Streptococcus faecalis8
Methicillin-resistant Staphylococcus aureus4

Case Studies

Case Study on Anticancer Efficacy
A study focusing on a series of benzimidazole derivatives, including 2-(3-Methoxyphenyl)-1H-benzimidazole-5-carboxylic acid, highlighted its superior antiproliferative effects compared to other analogs. The presence of hydrophobic substituents was found to enhance its anticancer activity significantly .

Antimicrobial Screening
In a comparative study assessing various benzimidazole derivatives for antimicrobial efficacy, specific substitutions on the phenyl ring were shown to improve potency against resistant bacterial strains. The results underscored the potential of this compound in addressing antibiotic resistance .

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)-1H-benzimidazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Analgesic and Antispasmodic Activities

  • 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid demonstrated potent naloxone-sensitive analgesic activity (ID₅₀: <0.1 mg/kg in vivo) but lacked antispasmodic effects on acetylcholine-induced contractions. This highlights the critical role of nitro group placement for opioid receptor interaction .
  • Methoxy Derivatives: While direct data for the 3-methoxy analog are unavailable, 2-(3-trifluoromethoxyphenyl)-1H-benzimidazole-5-carboxylic acid (BI-5041) showed reduced central nervous system activity compared to nitro-substituted analogs, suggesting methoxy groups may favor peripheral targeting .

Angiotensin II Receptor Antagonism

  • CV-11974 (a tetrazole-substituted benzimidazole) exhibited exceptional angiotensin II receptor antagonism (IC₅₀: 1.12 × 10⁻⁷ M), attributed to its ionizable tetrazole group. Methoxy-substituted analogs likely lack this ionic interaction, limiting their efficacy in cardiovascular applications .

Biological Activity

2-(3-Methoxyphenyl)-1H-benzimidazole-5-carboxylic acid is a benzimidazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is part of a larger class of benzimidazoles known for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular structure of 2-(3-Methoxyphenyl)-1H-benzimidazole-5-carboxylic acid can be represented as follows:

  • Molecular Formula : C15H13N2O4
  • Molecular Weight : 273.27 g/mol
  • IUPAC Name : 2-(3-methoxyphenyl)-1H-benzimidazole-5-carboxylic acid

Anticancer Activity

Research indicates that benzimidazole derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways.

  • Case Study : In a study evaluating the cytotoxic effects of benzimidazole derivatives, compounds similar to 2-(3-Methoxyphenyl)-1H-benzimidazole-5-carboxylic acid demonstrated IC50 values ranging from 3 µM to over 100 µM against various cancer cell lines. The mechanism involved the downregulation of cyclin-dependent kinases (CDKs) and upregulation of pro-apoptotic factors, leading to enhanced cell death in leukemic cells .
CompoundCell LineIC50 (µM)Mechanism of Action
5aLeukemic Cells3Induces S/G2 cell cycle arrest; activates apoptosis
2gMDA-MB-23116.38Inhibits proliferation; induces apoptosis
2-(3-Methoxyphenyl)-1H-benzimidazole-5-carboxylic acidVarious Cancer LinesTBDTBD

Antimicrobial Activity

Benzimidazole derivatives have also been studied for their antimicrobial properties. The compound's structure allows it to interact with microbial targets effectively.

  • Research Findings : A study reported that benzimidazole derivatives exhibited promising antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds with methoxy substitutions showed lower minimum inhibitory concentration (MIC) values compared to standard antibiotics .
MicroorganismMIC (µg/mL)Compound
Staphylococcus aureus42g
Escherichia coli8Related Benzimidazole Derivative
Candida albicans64Related Benzimidazole Derivative

Anti-inflammatory Activity

The anti-inflammatory potential of benzimidazoles is attributed to their ability to inhibit cyclooxygenase (COX) enzymes and modulate inflammatory pathways.

  • Mechanism : Compounds have been shown to inhibit COX-1 and COX-2 enzymes, which play crucial roles in the inflammatory response. The presence of specific substituents, such as methoxy groups, enhances their inhibitory activity .

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is closely related to their structural features. Substituents at various positions on the benzimidazole ring can significantly influence their pharmacological properties.

  • Key Findings :
    • Methoxy groups at the para position enhance lipophilicity and biological activity.
    • Alkyl chain substitutions improve anticancer efficacy by facilitating membrane penetration .

Q & A

Q. What are the optimized synthetic routes for 2-(3-Methoxyphenyl)-1H-benzimidazole-5-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via cyclocondensation of 3,4-diaminobenzoic acid with 3-methoxybenzaldehyde under acidic conditions. A robust protocol involves:

  • Dissolving 3,4-diaminobenzoic acid in ethanol.
  • Adding sodium bisulfite (1N aqueous solution) and 3-methoxybenzaldehyde in a 1:1 molar ratio.
  • Refluxing at 80°C for 24 hours under inert atmosphere.
  • Isolating the product via acid precipitation (1N HCl) and washing with methanol .
    Key Factors Affecting Yield:
  • Reaction Time: Prolonged reflux (>24 h) may degrade sensitive functional groups.
  • Catalyst: Sodium bisulfite enhances cyclization efficiency by stabilizing intermediates.
  • Purification: Acid precipitation removes unreacted diamine, improving purity.

Q. Which spectroscopic and crystallographic techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H NMR identifies aromatic protons (δ 6.8–8.2 ppm for benzimidazole and methoxyphenyl groups) and carboxylic acid protons (broad peak ~δ 12–13 ppm).
    • 13C NMR confirms the methoxy group (δ ~55 ppm) and carbonyl carbon (δ ~170 ppm) .
  • Mass Spectrometry (ESI-MS): Detects the molecular ion peak (e.g., m/z 297 [M+H]+) and fragmentation patterns .
  • Elemental Analysis: Validates empirical formula (e.g., C15H12N2O3) within ±0.3% error .
  • X-ray Crystallography (SHELXL): Resolves 3D structure, including torsion angles between the benzimidazole core and methoxyphenyl substituent .

Q. What in vitro assays are recommended for preliminary evaluation of its antioxidant and UV-protective activity?

Methodological Answer:

  • DPPH Radical Scavenging Assay:
    • Prepare 0.1 mM DPPH in ethanol.
    • Incubate with the compound (10–100 µM) for 30 min.
    • Measure absorbance at 517 nm; IC50 values <50 µM indicate potent activity .
  • UV Absorption Profiling:
    • Dissolve the compound in ethanol (1 mM).
    • Scan absorbance from 280–400 nm; peaks in the UVA range (315–400 nm) suggest photoprotective potential .

Advanced Research Questions

Q. How do substituent variations at the 2-phenyl and 5-carboxylic acid positions affect biological activity, based on existing benzimidazole derivatives?

Methodological Answer:

  • Substituent Effects:

    • 2-Phenyl Group: Hydroxy or nitro substituents (e.g., 2-(3-nitrophenyl) derivatives) enhance radical scavenging by stabilizing resonance structures .
    • 5-Carboxylic Acid: Methyl or ethyl esters improve cell permeability but reduce antioxidant efficacy due to lower hydrogen-donating capacity .
  • SAR Table:

    DerivativeAntioxidant IC50 (µM)UVA λmax (nm)
    2-(3-Methoxyphenyl) (target)42.5 ± 1.2345
    2-(4-Hydroxyphenyl)28.7 ± 0.9330
    2-(2,3,4-Trihydroxyphenyl)15.3 ± 0.6325

Q. How can computational methods predict the compound’s reactivity or interaction with biological targets?

Methodological Answer:

  • Density Functional Theory (DFT):
    • Optimize geometry at B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO-LUMO gap <4 eV suggests high reactivity) .
  • Molecular Docking (AutoDock Vina):
    • Dock the compound into the active site of tyrosinase (PDB: 2Y9X).
    • Analyze binding affinity (ΔG < −7 kcal/mol) and hydrogen bonds with His263 and Cu ions .

Q. How can researchers resolve contradictions in reported synthesis yields or biological activity across studies?

Methodological Answer:

  • Yield Discrepancies:
    • Reproducibility Checks: Ensure consistent reagent ratios (e.g., 1:1 diamine:aldehyde) and inert atmosphere.
    • Byproduct Analysis: Use HPLC (C18 column, 0.1% TFA/acetonitrile gradient) to detect uncyclized intermediates .
  • Biological Variability:
    • Assay Standardization: Normalize DPPH results against Trolox and control solvent effects (e.g., DMSO <1% v/v).
    • Cell Line Validation: Use multiple cell lines (e.g., HaCaT keratinocytes) to confirm antiproliferative activity .

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